CBM 301940 is classified as a small-molecule inhibitor targeting malonyl-CoA decarboxylase. Its chemical structure is characterized by specific functional groups that enhance its inhibitory activity. The compound is registered under the Chemical Abstracts Service number 902146-11-6 and is available from various suppliers for research purposes .
The synthesis of CBM 301940 involves several key steps designed to optimize yield and purity. The compound can be synthesized through a one-step method that emphasizes efficiency while minimizing by-products. Specific conditions such as temperature, reaction time, and solvent choice are critical for achieving the desired product characteristics.
The molecular structure of CBM 301940 reveals a complex arrangement of atoms that contributes to its biological activity. The compound's structure includes a central core that interacts with the active site of malonyl-CoA decarboxylase.
CBM 301940 participates in several key chemical reactions primarily focused on inhibiting malonyl-CoA decarboxylase activity. This inhibition leads to an accumulation of malonyl-CoA, subsequently affecting fatty acid oxidation rates.
The mechanism by which CBM 301940 exerts its effects involves competitive inhibition of malonyl-CoA decarboxylase. By binding to the enzyme's active site, it prevents the conversion of malonyl-CoA to acetyl-CoA.
Understanding the physical and chemical properties of CBM 301940 is crucial for its application in research and potential therapeutic use.
CBM 301940 has significant implications in scientific research, particularly in studies related to metabolic diseases and cardiac health.
Malonyl-coenzyme A decarboxylase (MCD) is a pivotal regulatory enzyme in cellular energy metabolism, localized within mitochondria and cytosol. This enzyme catalyzes the decarboxylation of malonyl-CoA to acetyl-CoA, serving as the primary degradation pathway for this critical metabolic intermediate. In cardiac tissue, malonyl-CoA functions as a potent endogenous inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme responsible for mitochondrial fatty acid uptake [2] [8]. Under physiological conditions, the adult heart derives approximately 60-90% of its ATP from fatty acid β-oxidation, with the remainder supplied by glucose and lactate oxidation. MCD activity directly regulates this balance through its control over malonyl-CoA concentrations: high MCD activity depletes malonyl-CoA pools, thereby releasing CPT-1 inhibition and promoting fatty acid oxidation. Conversely, inhibition of MCD elevates malonyl-CoA concentrations, suppressing fatty acid transport into mitochondria and shifting energy substrate preference toward glucose oxidation [2] [5] [8]. This metabolic flexibility is essential for cardiac efficiency, as glucose oxidation generates more ATP per oxygen molecule consumed (P/O ratio ≈ 3.17) compared to fatty acid oxidation (P/O ratio ≈ 2.80) [8].
The dynamic regulation of this pathway is particularly crucial during metabolic stress. During acute energy demands, MCD activity is modulated post-translationally by phosphorylation via AMP-activated protein kinase (AMPK), linking enzyme activity to cellular energy status. Chronic alterations in MCD expression have been observed in pathological cardiac hypertrophy and heart failure, suggesting its fundamental role in maintaining metabolic homeostasis in cardiomyocytes [5] [8]. The enzyme’s strategic position at the intersection of carbohydrate and lipid metabolism makes it a critical node for therapeutic intervention in metabolic diseases.
Ischemic heart disease fundamentally disrupts cardiac energy metabolism, creating a compelling rationale for targeting MCD. During ischemia and reperfusion, circulating free fatty acid levels rise significantly due to adrenergic stimulation of adipose tissue lipolysis. This elevation coincides with a paradoxical decrease in cardiac malonyl-CoA concentrations, leading to unrestrained fatty acid oxidation that dominates over glucose oxidation [2] [8] [4]. This metabolic imbalance has several detrimental consequences:
Table 1: Metabolic Consequences of Altered Substrate Utilization During Cardiac Ischemia
Metabolic Parameter | Normal Heart | Ischemic Heart | Consequence |
---|---|---|---|
Dominant Fuel Source | Fatty Acids (70-80%) | Fatty Acids (>90%) | Increased O₂ demand |
Glucose Oxidation Rate | Baseline | Decreased 40-60% | Lactate accumulation |
Cardiac Efficiency | Optimal | Reduced 30-50% | Impaired contractility |
Malonyl-CoA Levels | ~15-25 nmol/g | <10 nmol/g | Unrestricted FAO |
Preclinical evidence demonstrates that genetic ablation of MCD in mouse models confers significant cardioprotection against ischemic injury. Hearts from Mcd-/- mice exhibit markedly improved functional recovery (left ventricular developed pressure increased by 65-75% compared to wild-type), reduced infarct size, and enhanced glucose oxidation during reperfusion [4]. These findings established the pharmacological proof-of-concept that MCD inhibition could be therapeutically beneficial. Moreover, recent research indicates malonyl-CoA accumulation serves as a compensatory cytoprotective mechanism in cardiomyocytes exposed to oxidative stressors like 7-ketocholesterol, further validating MCD as a therapeutic target [5].
CBM-301940 emerged from a rational drug discovery program aimed at developing orally active MCD inhibitors as cardioprotective agents. The compound (tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate) was developed through systematic structure-activity relationship (SAR) optimization of 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides [3]. Key medicinal chemistry breakthroughs included:
CBM-301940 demonstrated exceptional biochemical potency with an IC50 of 23 nM against purified MCD enzyme, representing one of the most potent inhibitors reported to date [1] [3] [6]. Physicochemical characterization confirmed its molecular formula as C15H20F6N2O5 and molecular weight of 422.32 g/mol, with the compound typically appearing as a white to off-white solid that is soluble in DMSO and ethanol [1] [6] [7].
Table 2: Key Structural and Biochemical Properties of CBM-301940
Property | Specification | Biological Significance |
---|---|---|
Chemical Name | tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate | Systematic IUPAC nomenclature |
CAS Registry | 902146-11-6 | Unique compound identifier |
Molecular Formula | C15H20F6N2O5 | Elemental composition |
Molecular Weight | 422.32 g/mol | Mass for stoichiometric calculations |
IC50 Value | 23 nM | Measure of MCD inhibitory potency |
In Vitro Activity | Stimulates glucose oxidation in isolated rat hearts | Functional metabolic effect |
The landmark 2006 publication by Dyck and colleagues demonstrated that CBM-301940 produced dose-dependent increases in cardiac malonyl-CoA levels, resulting in a 30-40% reduction in fatty acid oxidation and a concomitant 60-80% stimulation of glucose oxidation in isolated working rat hearts [3]. These metabolic shifts translated to significant functional improvements in a global ischemia/reperfusion model, where pretreatment with CBM-301940 improved cardiac efficiency (measured as cardiac work per oxygen consumed) by 45% compared to untreated controls [3] [8]. This study established CBM-301940 as the most powerful stimulant of cardiac glucose oxidation among known pharmacological agents at the time of its discovery. Subsequent research confirmed its oral bioavailability, making it a valuable tool compound for investigating chronic MCD inhibition [3]. The structural and pharmacological features of CBM-301940 continue to inform the development of next-generation MCD inhibitors targeting ischemic heart disease and other conditions characterized by metabolic inflexibility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7